8-Hydroxytetradecanoic Acid-d11
Description
Molecular Structure and Stereochemistry
8-Hydroxytetradecanoic Acid-d11 exhibits a complex molecular architecture characterized by its specific stereochemical configuration and isotopic labeling pattern. The compound possesses the molecular formula C₁₄H₁₇D₁₁O₃, with a molecular weight of 255.44 daltons. The structural framework consists of a fourteen-carbon aliphatic chain with a carboxylic acid functional group at one terminus and a hydroxyl group positioned at the eighth carbon atom. The stereochemistry at the eighth carbon position is specifically configured in the (8S)-configuration, which corresponds to the (R)-configuration when following standard nomenclature conventions.
The compound's three-dimensional structure displays characteristic features of medium-chain hydroxy fatty acids, with the hydroxyl group creating a specific spatial arrangement that influences its chemical behavior and biological interactions. The InChI key OVASNIDFAGGBHJ-CYBMUJFWSA-N provides a standardized representation of its complete structure, including stereochemical and isotopic details. The presence of eleven deuterium atoms strategically positioned throughout the molecule creates a unique isotopic signature that distinguishes it from its non-deuterated counterpart while maintaining the essential structural characteristics required for its biological and analytical functions.
The stereochemical integrity at the eighth position plays a crucial role in the compound's analytical performance and biological recognition. The absolute stereochemistry has been confirmed through various analytical techniques, with one defined stereocenter out of one possible stereocenter, ensuring high specificity in its applications. This precise stereochemical arrangement is essential for its function as an internal standard, as it closely mimics the behavior of naturally occurring hydroxy fatty acids while remaining analytically distinguishable through mass spectrometric analysis.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its classification as a deuterated hydroxy fatty acid with distinct characteristics that enable its specialized applications. At standard temperature and pressure, the compound exists as a solid with properties that facilitate handling and storage under laboratory conditions. The incorporation of eleven deuterium atoms significantly influences the compound's physicochemical behavior compared to its non-deuterated analog, particularly affecting its vibrational frequencies and mass spectrometric fragmentation patterns.
The solubility profile of this compound demonstrates typical fatty acid characteristics, with limited solubility in aqueous media but enhanced solubility in organic solvents. This amphiphilic nature, resulting from the combination of a hydrophobic carbon chain and hydrophilic functional groups, enables its interaction with various biological and analytical matrices. The compound's stability under standard laboratory conditions makes it suitable for long-term storage and repeated analytical use, which is essential for its role as an internal standard in quantitative analytical procedures.
Thermal properties of the compound include specific melting and decomposition characteristics that must be considered during analytical procedures and storage protocols. The deuterium substitution affects the vibrational energy levels within the molecule, resulting in measurable differences in infrared spectroscopic characteristics and thermal behavior compared to the non-deuterated compound. These property differences are exploited in analytical applications to ensure accurate quantification and matrix effect compensation during mass spectrometric analysis.
Spectroscopic Characteristics
The spectroscopic fingerprint of this compound provides detailed insights into its structural features and isotopic composition. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural verification, confirming both the stereochemical integrity at the eighth position and the precise positioning of deuterium atoms throughout the molecular framework. The deuterium substitution creates characteristic isotope effects in both ¹H and ¹³C NMR spectra, with deuterium atoms appearing as reduced or absent signals in proton NMR and causing specific coupling patterns and chemical shift variations in carbon NMR.
Infrared spectroscopy reveals distinctive vibrational characteristics that distinguish the deuterated compound from its non-deuterated counterpart. The presence of deuterium atoms results in shifted vibrational frequencies due to the increased mass of deuterium compared to hydrogen, particularly affecting carbon-deuterium stretching and bending modes. These spectroscopic differences provide analytical confirmation of successful deuterium incorporation and serve as quality control measures during compound synthesis and purification processes.
Mass spectrometric analysis represents the most critical spectroscopic application for this compound, given its primary use as an internal standard. The compound exhibits characteristic fragmentation patterns under various ionization conditions, with the deuterium labeling providing a mass shift that enables clear differentiation from endogenous fatty acids during analytical procedures. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) techniques are routinely employed to confirm deuterium incorporation and isotopic purity, ensuring the compound meets analytical standards required for quantitative applications.
Isotopic Distribution and Deuterium Positioning
The isotopic labeling pattern of this compound follows a specific distribution strategy designed to maximize analytical utility while maintaining chemical and biological compatibility. According to the structural information available, the eleven deuterium atoms are positioned at carbons 10, 11, 12, 13, and 14, creating the complete designation as 8-hydroxytetradecanoic-10,10,11,11,12,12,13,13,14,14,14-d11 acid. This strategic positioning places the deuterium labeling in the terminal region of the fatty acid chain, away from the functionally critical hydroxyl and carboxyl groups.
The specific deuterium distribution pattern provides several analytical advantages in mass spectrometric applications. The concentration of deuterium atoms in the terminal portion of the molecule ensures that the isotopic label remains intact during most biological and analytical processes, while the proximity of multiple deuterium atoms creates a substantial mass shift of eleven daltons compared to the non-deuterated compound. This significant mass difference enables clear chromatographic and mass spectrometric separation, even in complex biological matrices where multiple fatty acid species may be present.
The isotopic purity and distribution uniformity represent critical quality parameters for the compound's analytical performance. Manufacturing processes must ensure consistent deuterium incorporation at the specified positions while minimizing isotopic scrambling or incomplete labeling. Analytical validation typically involves comprehensive mass spectrometric analysis to confirm the expected isotopic distribution pattern and to quantify any isotopic impurities that might compromise analytical accuracy during quantitative applications.
Comparison with Non-deuterated 8-Hydroxytetradecanoic Acid
The relationship between this compound and its non-deuterated counterpart, 8-Hydroxytetradecanoic acid, provides fundamental insights into the impact of isotopic labeling on molecular properties and analytical behavior. The non-deuterated compound, with CAS number 27740-65-4, possesses the molecular formula C₁₄H₂₈O₃ and a molecular weight of 244.37 g/mol, representing an eleven-dalton difference from the deuterated version. This mass difference forms the basis for the compound's utility as an internal standard in quantitative mass spectrometry.
Structural similarities between the two compounds ensure that this compound exhibits nearly identical chemical behavior to the endogenous fatty acid during extraction, chromatographic separation, and ionization processes. Both compounds share the same molecular connectivity, stereochemistry at the eighth carbon position, and functional group characteristics. These similarities are essential for the internal standard function, as any significant behavioral differences could introduce systematic errors in quantitative analytical procedures.
The primary analytical differences between the compounds arise from their mass spectrometric characteristics and specific vibrational properties. While chromatographic retention times typically remain virtually identical due to similar molecular sizes and polarities, mass spectrometric detection provides clear differentiation based on the eleven-dalton mass shift. The deuterated compound's fragmentation patterns closely parallel those of the non-deuterated version, with corresponding fragment ions shifted by the appropriate mass difference based on the number of deuterium atoms retained in each fragment.
| Property | 8-Hydroxytetradecanoic Acid | This compound |
|---|---|---|
| Molecular Formula | C₁₄H₂₈O₃ | C₁₄H₁₇D₁₁O₃ |
| Molecular Weight | 244.37 g/mol | 255.44 g/mol |
| CAS Number | 27740-65-4 | 938159-85-4 |
| Mass Shift | Reference | +11 daltons |
| Isotopic Labeling | None | d11 (carbons 10-14) |
| Analytical Application | Analyte | Internal Standard |
The kinetic isotope effects resulting from deuterium substitution represent subtle but measurable differences between the two compounds. These effects, while generally minimal in most analytical applications, can influence reaction rates and metabolic processing in biological systems. However, for the compound's primary application as an internal standard in mass spectrometry, these differences are typically negligible and do not compromise analytical accuracy or precision.
Properties
Molecular Formula |
C₁₄H₁₇D₁₁O₃ |
|---|---|
Molecular Weight |
255.44 |
Synonyms |
8-Hydroxymyristic Acid-d11 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
8-Hydroxytetradecanoic Acid-d11 has the molecular formula C14H28O3 and is characterized by the presence of a hydroxyl group at the eighth carbon of the tetradecanoic acid chain. The deuterated form (d11) indicates that it contains eleven deuterium atoms, which are isotopes of hydrogen. This modification is crucial for tracing studies in metabolic pathways.
Lipid Metabolism Studies
This compound is used extensively in research focused on lipid metabolism. Its incorporation into lipid molecules allows researchers to track metabolic processes in vivo and in vitro. For instance, studies have demonstrated the utility of this compound in understanding the pathways of fatty acid elongation and desaturation.
Case Study:
In a study examining the role of hydroxyacyl-CoA dehydratases (HACD1 and HACD2), this compound was employed to assess its effects on fatty acid elongation pathways. The results indicated that HACD1 and HACD2 exhibit broad substrate specificities, significantly influenced by the presence of this compound, leading to insights into their metabolic roles .
Cyanobacterial Research
The compound has been utilized in cyanobacterial studies to explore natural product biosynthesis. Researchers have supplemented cyanobacterial cultures with this compound to investigate its incorporation into phospholipids and secondary metabolites.
Data Table: Incorporation Rates of this compound in Cyanobacteria
| Cyanobacterial Strain | Supplementation Concentration | Incorporation Rate (%) |
|---|---|---|
| Fischerella sp. PCC 9431 | 0.1 mM | 9% |
| Nodularia sp. LEGE 06071 | 0.5 mM | 12% |
| Synechocystis salina LEGE 06099 | 0.5 mM | 9% |
These findings suggest that the compound can effectively label various lipid species within cyanobacterial cells, providing a valuable tool for studying lipid metabolism and natural product synthesis .
Pharmacological Applications
In pharmacology, this compound serves as a tracer in studies examining drug metabolism and the pharmacokinetics of lipid-based therapeutics. Its unique isotopic labeling allows for precise tracking of drug distribution and metabolism within biological systems.
Case Study:
Research has shown that administering deuterated fatty acids like this compound can influence hepatic lipid metabolism. In experiments with mice fed high-fat diets, the administration of this compound revealed significant alterations in lipid profiles, indicating its potential role in modulating metabolic responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Fatty Acids as Internal Standards
Deuterated fatty acids are widely used in analytical chemistry for their isotopic stability and minimal chromatographic retention time differences compared to non-deuterated analogs. Key comparisons include:
- Chain Length Impact : Longer chains (e.g., C14 vs. C6) increase hydrophobicity, leading to longer retention times in reverse-phase chromatography.
- Functional Groups: Hydroxyl groups enhance polarity, improving solubility in aqueous-organic mobile phases compared to non-hydroxylated analogs (e.g., tetradecanoic acid vs. 8-hydroxytetradecanoic acid).
- Deuteration Sites : Positional deuteration (e.g., terminal vs. mid-chain) affects fragmentation patterns in MS, influencing quantification accuracy .
Non-Deuterated Hydroxy Fatty Acids
Hydroxy fatty acids vary in biological activity based on chain length and hydroxyl position:
- Positional Specificity : Mid-chain hydroxylation (e.g., 8-OH in C14) may indicate enzymatic oxidation pathways, while terminal hydroxylation (e.g., 10-OH in C10) is associated with microbial metabolism.
- Chain Length : Shorter chains (C10) exhibit higher aqueous solubility, whereas longer chains (C14–C20) are membrane-associated or act as signaling molecules .
Branched vs. Hydroxylated Fatty Acids
Branched-chain fatty acids (e.g., 8-Methyldecanoic Acid) differ in physicochemical properties:
| Compound | Chain Length | Substituent | Key Property | Reference |
|---|---|---|---|---|
| This compound | C14 | 8-OH | Amphiphilic, polar | |
| 8-Methyldecanoic Acid | C10 | 8-CH3 | Increased hydrophobicity |
- Functional Group Impact : Hydroxyl groups enhance hydrogen bonding capacity, while methyl branches increase steric hindrance and reduce polarity.
Analytical and Functional Considerations
Role in Quantitative Analysis
Deuterated internal standards like this compound mitigate matrix effects in MS by co-eluting with analytes, ensuring accurate quantification. For example:
- Hexanoic Acid-d11 and Ethyl Hexanoate-d11 are used in food chemistry to quantify volatile fatty acids .
- Arachidonic Acid-d8 and 5-HETE-d8 enable precise eicosanoid profiling in inflammation studies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 8-Hydroxytetradecanoic Acid-d11?
- Methodology : Synthesis typically involves deuterium labeling at specific carbon positions using catalytic deuteration or isotope exchange reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) to confirm deuterium incorporation and positional specificity. Mass spectrometry (MS), particularly high-resolution LC-MS or GC-MS, is critical for verifying molecular weight and isotopic purity. Thermal stability and solubility profiles should also be assessed using differential scanning calorimetry (DSC) and solubility assays in common solvents (e.g., ethanol, acetonitrile) .
Q. How is this compound utilized as an internal standard in lipidomics?
- Methodology : As a deuterated analog, it serves as a stable isotope-labeled internal standard for quantifying endogenous hydroxy fatty acids in biological matrices via LC-MS/MS. Researchers should optimize chromatographic separation (e.g., reverse-phase C18 columns) to resolve the compound from its non-deuterated counterpart. Quantification requires calibration curves with spiked standards in matched matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Isotopic interference should be minimized by selecting transitions with distinct mass-to-charge ratios () .
Q. What are the critical storage and handling protocols for this compound?
- Methodology : Store at -70°C in amber vials under inert gas (e.g., argon) to prevent oxidation and isotopic exchange. Use glassware instead of plastic to avoid adsorption losses. For experimental use, prepare working solutions in ethanol or methanol, and avoid repeated freeze-thaw cycles. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, with waste disposal compliant with hazardous chemical guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in quantification data when using this compound in complex biological matrices?
- Methodology : Data contradictions often arise from matrix-induced ion suppression or isotopic cross-talk. Mitigation strategies include:
- Matrix-matched calibration : Use blank matrices spiked with known concentrations to validate recovery rates.
- Isotope dilution analysis : Normalize peak areas of the analyte to the deuterated internal standard.
- High-resolution MS : Employ Q-TOF or Orbitrap platforms to distinguish isotopic clusters and reduce interference .
Q. What experimental design considerations are critical for studying the metabolic stability of this compound in vivo?
- Methodology :
- Dosing strategy : Administer via intravenous or oral routes with pharmacokinetic sampling at multiple time points.
- Tracer techniques : Use C or H dual-isotope labeling to track metabolic pathways (e.g., β-oxidation, hydroxylation).
- Tissue distribution : Employ autoradiography or LC-MS imaging to localize the compound and its metabolites.
- Data normalization : Correct for endogenous levels using baseline samples from untreated controls .
Q. How can researchers optimize LC-MS parameters to enhance sensitivity for this compound in low-abundance samples?
- Methodology :
- Ionization optimization : Use electrospray ionization (ESI) in negative ion mode with additives like ammonium acetate (1–5 mM) to improve ionization efficiency.
- Collision energy tuning : Perform MRM optimization for fragmentation patterns specific to the deuterated structure.
- Column chemistry : Test hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or ultra-high-pressure LC (UHPLC) for faster separations .
Q. What strategies are recommended for resolving solubility limitations of this compound in aqueous buffers?
- Methodology :
- Co-solvent systems : Use ethanol or DMSO (≤5% v/v) to enhance solubility while maintaining biocompatibility.
- Micellar encapsulation : Incorporate cyclodextrins or lipid-based nanocarriers for in vitro assays.
- pH adjustment : Prepare buffers near the compound’s pKa (estimated ~4.5–5.0 for hydroxy fatty acids) to promote ionization and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
